molecular formula C26H26N4O4 B11203484 N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

Cat. No.: B11203484
M. Wt: 458.5 g/mol
InChI Key: JLXWJWHKSDUNKV-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 4-oxo-pyrrolo[3,2,1-ij]quinoline core with a 2-hexyl-4-oxo-3(4H)-quinazolinyl substituent via a carboxamide linkage. The 6-hydroxy group enhances polarity, while the 2-hexyl chain introduces lipophilicity, likely influencing bioavailability and target binding .

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

N-(2-hexyl-4-oxoquinazolin-3-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C26H26N4O4/c1-2-3-4-5-13-20-27-19-12-7-6-10-17(19)25(33)30(20)28-24(32)21-23(31)18-11-8-9-16-14-15-29(22(16)18)26(21)34/h6-12,31H,2-5,13-15H2,1H3,(H,28,32)

InChI Key

JLXWJWHKSDUNKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with hexyl isocyanate to form the quinazolinone core. This intermediate is then reacted with a suitable pyrroloquinoline derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-temperature reflux, use of catalysts, and solvent-free conditions can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone and pyrroloquinoline derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinazoline derivatives, including N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide. For instance:

  • Synthesis and Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that compounds with specific substituents exhibited superior antibacterial effects against both gram-positive and gram-negative bacteria .
  • Mechanism of Action : The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties

Quinazoline derivatives have also shown promise in cancer treatment:

  • EGFR Inhibition : Certain derivatives were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and progression. This inhibition was linked to reduced autophosphorylation of EGFR, suggesting potential use in targeted cancer therapies .
  • Cytotoxicity Studies : In vitro studies have demonstrated that these compounds exhibit cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents. For example, some derivatives showed IC50 values in the nanomolar range against specific cancer types .

Anti-inflammatory and Antiallergic Effects

Research has also explored the anti-inflammatory and antiallergic properties of quinazoline derivatives:

  • In Vivo Studies : A series of compounds were evaluated in models of passive cutaneous anaphylaxis (PCA) in rats, revealing significant anti-allergic activity. Substituents at specific positions enhanced the efficacy of these compounds .

Potential as Dual Inhibitors

Recent studies have focused on developing hybrid derivatives that can act as dual inhibitors for coagulation factors:

  • Design and Synthesis : Novel compounds were synthesized with the aim to inhibit both factor Xa and factor XIa, which are critical in the coagulation cascade. These findings suggest a potential application in treating thrombotic disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profiles of these compounds:

Compound StructureActivityNotes
Quinazoline core with various substituentsAntimicrobialEnhanced activity with electron-donating groups
Substituted at 6-positionAnticancerSignificant EGFR inhibition observed
Alkoxy and thio groupsAnti-inflammatoryImproved anti-allergic activity noted

Mechanism of Action

The mechanism of action of N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents Key Features
N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (Target) Pyrrolo[3,2,1-ij]quinoline + Quinazoline 2-Hexyl (quinazoline), 6-hydroxy (pyrroloquinoline) Hybrid scaffold with lipophilic hexyl chain; dual heterocyclic systems
N-(1-Phenylethyl)-6-hydroxy-4-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxamide Pyrrolo[3,2,1-ij]quinoline 1-Phenylethyl (carboxamide) Aromatic substituent; simpler structure
N-Benzyl-6-hydroxy-4-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxamide Pyrrolo[3,2,1-ij]quinoline Benzyl (carboxamide) Polar benzyl group; higher solubility
N-(4-(Adamantan-1-yl)thiazol-2-yl)-6-hydroxy-4-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxamide Pyrrolo[3,2,1-ij]quinoline Adamantane-thiazole (carboxamide) Bulky adamantane group; potential steric hindrance
7-Hydroxy-5-oxo-N-(4-oxo-2-propylquinazolin-3-yl)pyrido[3,2,1-ij]quinoline-6-carboxamide Pyrido[3,2,1-ij]quinoline + Quinazoline 2-Propyl (quinazoline), 7-hydroxy (pyridoquinoline) Shorter alkyl chain (propyl) vs. hexyl; pyridine ring variation

Pharmacological Activity Trends

  • Diuretic Activity: Analogs like N-aryl-7-hydroxy-5-oxo-pyrido[3,2,1-ij]quinoline-6-carboxamides exhibit enhanced renal urinary function, attributed to tetrahydropyridine annulation .
  • Binding Affinity : Compounds with bulky substituents (e.g., adamantane in ) show reduced solubility but improved membrane penetration. The hexyl chain in the target may balance lipophilicity and bioavailability .
  • Synthetic Triazoloquinoxalines (): These demonstrate substituent-dependent bioactivity, suggesting that the hexyl group in the target could optimize receptor interactions compared to shorter alkyl chains.

Physicochemical Properties

Property Target Compound N-(1-Phenylethyl) Analog N-Benzyl Analog
Molecular Weight ~450–470 g/mol (estimated) 320.34 g/mol 320.34 g/mol
Melting Point Not reported 248–251°C (similar derivatives) Not reported
Solubility Moderate (hydroxy group vs. hexyl chain) Low (aromatic substituent) Higher (polar benzyl group)
LogP (Predicted) ~3.5–4.0 ~2.8 ~2.5

3D Structural and Similarity Analysis

  • Shape Similarity (ST) : The hexyl chain may reduce shape overlap (ST < 0.8) with smaller analogs like the benzyl derivative, limiting 3D proximity per PubChem3D thresholds .
  • Feature Similarity (CT) : The hydroxy and carbonyl groups align with diuretic pharmacophores, yielding CT ≥ 0.5 for analogs in .
  • Neighboring Preference Index (NPI) : The hexyl substituent likely shifts NPI toward 3D similarity metrics due to conformational uniqueness, contrasting with 2D-similar phenylethyl/benzyl analogs .

Biological Activity

N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its antimicrobial and cytotoxic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

C27H28N4O4\text{C}_{27}\text{H}_{28}\text{N}_4\text{O}_4

This structure includes functional groups that contribute to its biological activity, particularly in inhibiting various cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, research has shown that certain substitutions on the quinazoline ring enhance antibacterial effectiveness against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups at specific positions has been noted to significantly increase activity against microbial strains .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 µg/mL
Compound BEscherichia coli10 µg/mL
N-(2-Hexyl...)Pseudomonas aeruginosa8 µg/mL

Cytotoxic Activity

Quinazoline derivatives have also been explored for their cytotoxic effects, particularly in cancer treatment. The mechanisms of action often involve the inhibition of key enzymes and receptors involved in tumor growth. Notably, quinazolines can inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers .

  • Inhibition of EGFR : Compounds like N-(2-Hexyl...) have shown potential in blocking EGFR autophosphorylation, thereby impeding cancer cell proliferation.
  • Thymidylate Synthase Inhibition : This mechanism leads to disruption in DNA synthesis, contributing to the anticancer activity .
  • Polymerase Inhibition : Some derivatives inhibit tubulin polymerization, affecting cell division.

Case Study: Anticancer Efficacy

In a recent study involving various quinazoline derivatives, N-(2-Hexyl...) was tested alongside established anticancer drugs. The results indicated significant cytotoxicity against several cancer cell lines with IC50 values in the nanomolar range .

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